o-Cumylphenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Cumylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with alpha-methylstyrene in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: Phenol and alpha-methylstyrene.
Catalyst: Acid catalyst, such as sulfuric acid or an acidic ion exchange resin.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 40 to 100°C, and may involve the use of an alkylbenzene like cumene to enhance selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction mixture is subjected to distillation under reduced pressure to separate this compound from byproducts .
Chemical Reactions Analysis
Types of Reactions: o-Cumylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Electrophilic Substitution: The hydroxyl group activates the benzene ring towards electrophilic aromatic substitution, making it reactive towards halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
o-Cumylphenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of lubricants, antioxidants, and other fine chemicals.
Mechanism of Action
The mechanism of action of o-cumylphenol involves its interaction with molecular targets such as estrogen-related receptors. It can mimic or interfere with the action of natural hormones, leading to various biological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, influencing pathways related to cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
p-Cumylphenol: Similar structure but with the cumyl group in the para position.
m-Cumylphenol: Similar structure but with the cumyl group in the meta position.
Bisphenol A: Another phenolic compound with two phenol groups connected by a propane bridge.
Nonylphenol: A phenol with a nonyl group attached to the benzene ring.
Uniqueness: o-Cumylphenol is unique due to its specific ortho substitution, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts .
Properties
IUPAC Name |
2-(2-phenylpropan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNFAKWHDOUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171177 | |
Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18168-40-6 | |
Record name | 2-(1-Methyl-1-phenylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18168-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Cumylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018168406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, o-(alpha,alpha-dimethylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-CUMYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8K97R8J5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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